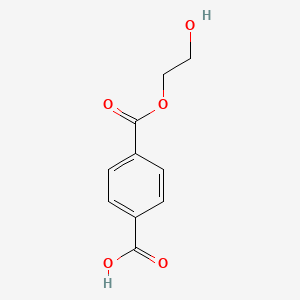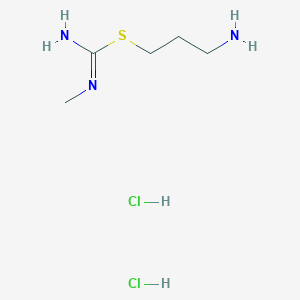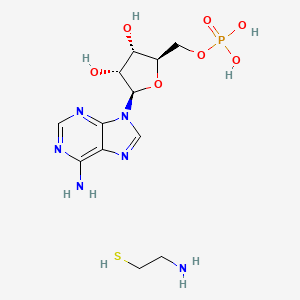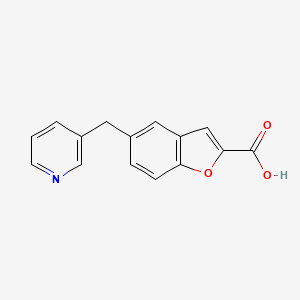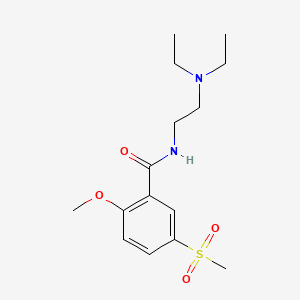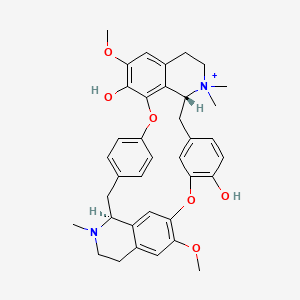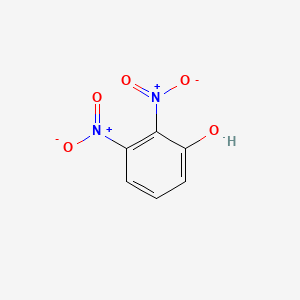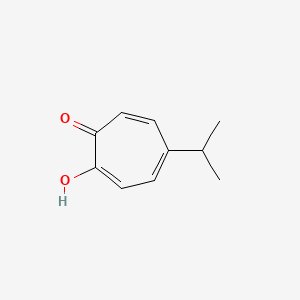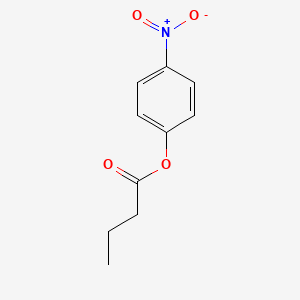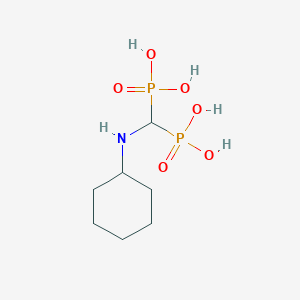
Cimadronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cimadronate can be synthesized through a multi-step process involving the reaction of cycloheptylamine with phosphorous acid and phosphorous trichloride. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired bisphosphonate structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cimadronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly involving the phosphonate groups, can lead to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Cimadronate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonates and related compounds.
Biology: Investigated for its effects on bone resorption and osteoclast activity.
Medicine: Studied for its potential in treating bone-related diseases such as osteoporosis, hypercalcemia of malignancy, and bone metastases.
Industry: Utilized in the development of bone density conservation agents and antitumor drugs
Mechanism of Action
Cimadronate exerts its effects by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidification releases this compound, which is then taken up by the osteoclasts through endocytosis. Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins, leading to apoptosis of the osteoclasts and a reduction in bone resorption .
Comparison with Similar Compounds
Cimadronate is part of the bisphosphonate family, which includes other compounds such as:
- Etidronate
- Clodronate
- Pamidronate
- Alendronate
- Risedronate
- Ibandronate
- Tiludronate
Uniqueness: this compound is unique due to its specific nitrogen-containing structure, which enhances its potency as a bone resorption inhibitor. Compared to other bisphosphonates, this compound has shown distinct effects in clinical studies, particularly in its ability to induce apoptosis in hematopoietic tumor cells .
Properties
CAS No. |
32545-64-5 |
|---|---|
Molecular Formula |
C7H17NO6P2 |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
[(cyclohexylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H17NO6P2/c9-15(10,11)7(16(12,13)14)8-6-4-2-1-3-5-6/h6-8H,1-5H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
GBBBPWVJGMFZGX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |
Synonyms |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
